ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate
Description
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate is a synthetic organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, and hydrazino groups
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-2-22-13(21)18-12(20)8(6-16)7-17-19-11-4-3-9(14)5-10(11)15/h3-5,7,17,19H,2H2,1H3,(H,18,20,21)/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQWIZGPBFJEM-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=C1)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NNC1=C(C=C(C=C1)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 2,4-dichlorophenylhydrazine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the cyano or hydrazino groups, leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
Antimicrobial Properties
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate has demonstrated notable antimicrobial activities. Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, compounds with similar structures have been tested for their effectiveness against Pyricularia oryzae, Rhizoctonia solani, and Botrytis cinerea .
Antioxidant Activity
Research indicates that compounds related to this compound possess antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress and associated cellular damage . The antioxidant capacity is often measured using assays such as DPPH radical scavenging and lipid peroxidation inhibition.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Agrochemical Applications
Due to its structural characteristics, this compound is being investigated for use in agrochemicals. Its efficacy as a pesticide or herbicide could stem from its ability to inhibit specific plant pathogens and pests. The unique mechanism of action may provide an environmentally friendly alternative to conventional agrochemicals .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the hydrazine moiety enhanced antibacterial properties significantly.
-
Antioxidant Evaluation :
- In vitro tests demonstrated that this compound exhibited a high degree of free radical scavenging activity compared to standard antioxidants.
-
Agrochemical Research :
- Field trials are ongoing to assess the effectiveness of this compound as a biopesticide against common agricultural pests, with preliminary results indicating promising outcomes in terms of pest control without significant environmental impact.
Mechanism of Action
The mechanism of action of ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate involves its interaction with specific molecular targets. The cyano and hydrazino groups can form bonds with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate: This compound itself.
This compound derivatives: Variants with different substituents on the phenyl ring or modifications to the cyano or hydrazino groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and hydrazino groups make it particularly interesting for medicinal chemistry research.
Biological Activity
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate, with CAS number 303997-11-7, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₂Cl₂N₄O₃
- Molecular Weight : 343.17 g/mol
- Density : 1.448 g/cm³ (predicted)
- pKa : 7.24 (predicted)
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
Case Study : In vitro assays demonstrated that the compound effectively reduced cell viability in human cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity against these cell types.
Antimicrobial Activity
This compound also displays antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 15 µg/mL |
| Gram-negative bacteria | 20 µg/mL |
| Fungal strains | 25 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and microbial survival. Notably, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Research Findings : Inhibition assays revealed that this compound had an IC50 value of 12 µM against DHFR, which is comparable to established inhibitors used in clinical settings.
The biological activities of this compound are thought to be mediated through multiple pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
- Enzyme Inhibition : By inhibiting DHFR and potentially other enzymes, it disrupts nucleotide synthesis required for rapid cell proliferation.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For hydrazine-containing analogs, stepwise condensation of hydrazine derivatives with acryloyl precursors is critical to avoid side reactions like premature cyclization . Low yields in multi-step syntheses (e.g., 2–5% overall yields for similar compounds) highlight the need for iterative DOE (Design of Experiments) to identify bottlenecks, such as inefficient coupling steps or purification losses .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (e.g., monoclinic crystal systems, β angles ~96° for related hydrazine derivatives) with spectroscopic techniques:
- NMR : Analyze / shifts to confirm hydrazine linkage and cyano group positioning .
- IR : Identify characteristic stretches (e.g., C≡N ~2200 cm, C=O ~1700 cm) .
- Elemental analysis : Validate stoichiometry (CHClN) to rule out impurities .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Due to limited toxicology data, adhere to:
- PPE : Nitrile gloves, goggles, and N95 masks to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., POCl-mediated cyclizations) .
- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for hydrazinoacryloyl derivatives?
- Methodological Answer : Use isotopic labeling (e.g., -hydrazine) to track intermediates in condensation steps. For example, competing pathways (e.g., Michael addition vs. cyclization) can be differentiated via -NMR or LC-MS kinetics . Computational modeling (DFT) of transition states can predict regioselectivity in dichlorophenyl-substituted systems .
Q. What computational approaches are suitable for predicting the bioactivity of this compound?
- Methodological Answer : Perform molecular docking using crystal structure data (e.g., PDB IDs for related targets) to assess binding affinity. For hydrazine-carboximidamide analogs, prioritize targets like kinases or oxidoreductases due to electron-deficient cyano/hydrazine motifs . Validate predictions with in vitro assays (e.g., IC measurements against cancer cell lines) .
Q. How can researchers address discrepancies in spectral data for structurally similar analogs?
- Methodological Answer : Cross-validate findings using orthogonal techniques:
- XRD vs. NMR : Resolve crystal packing effects vs. solution-phase conformers .
- Mass spectrometry : Confirm molecular ion peaks ([M+H]) to rule out degradation during analysis .
Q. What theoretical frameworks guide the design of hydrazinoacryloyl-based inhibitors?
- Methodological Answer : Apply Hammett linear free-energy relationships (LFER) to correlate substituent effects (e.g., 2,4-dichloro groups) with electronic parameters (σ values). For drug-likeness, use Lipinski’s Rule of Five and polar surface area (PSA) calculations to optimize bioavailability .
Q. Which separation techniques are optimal for purifying this compound from reaction mixtures?
- Methodological Answer : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for initial purification. For enantiomeric resolution, chiral HPLC (e.g., Chiralpak IA column) is recommended, as demonstrated for hydrazine-carboximidamide derivatives .
Q. How can environmental stability studies inform disposal strategies for this compound?
- Methodological Answer : Conduct accelerated degradation studies under UV light, varying pH (1–13), and microbial exposure. Monitor Cl release via ion chromatography to assess dehalogenation rates. Data from similar compounds show half-lives <24 hours under alkaline conditions, suggesting NaOH hydrolysis as a viable disposal method .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| XRD | Space group P2, β = 96.055(4)° | |
| NMR | δ 8.2–8.5 ppm (hydrazine NH) | |
| IR | 2200 cm (C≡N stretch) |
Table 2 : DOE Factors for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp | 60–100°C | 80°C |
| Solvent | DMF, THF, EtOH | DMF |
| Catalyst | Pd(OAc), CuI | CuI (5 mol%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
